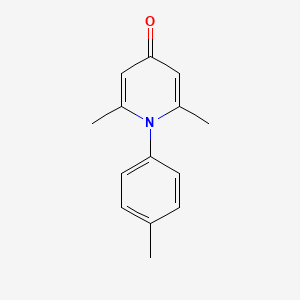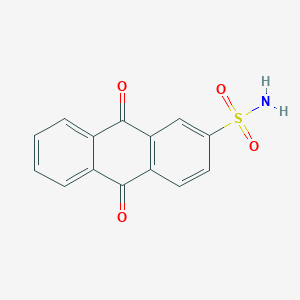
2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one” is a compound that has been synthesized via Hantzsch condensation reaction . It belongs to the class of 1,4-dihydropyridines (1,4-DHPs), which are well known as Ca2+ channel blockers . These compounds have emerged as one of the most important classes of drugs for the treatment of cardiovascular diseases .
Synthesis Analysis
The synthesis of “2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one” involves the Hantzsch condensation reaction of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine . This reaction is promoted by microwave irradiation (MWI) in the presence of iodine under solvent-free conditions .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one (also known as HMS1659J04 or F3199-0007), focusing on six unique applications:
Cardiovascular Disease Treatment
2,6-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one is part of the 1,4-dihydropyridine (DHP) class, which is well-known for its role as calcium channel blockers. These compounds are extensively used in the treatment of cardiovascular diseases, particularly hypertension and angina . The ability of DHPs to inhibit calcium influx into cardiac and smooth muscle cells helps in reducing blood pressure and alleviating chest pain.
Antitumor Activity
Research has shown that certain 1,4-dihydropyridines, including 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one, exhibit potential antitumor properties. These compounds can reverse multidrug resistance (MDR) in tumor cells, making them valuable in chemotherapy . By inhibiting the efflux of chemotherapeutic agents from cancer cells, they enhance the efficacy of cancer treatments.
Neuroprotective Effects
1,4-Dihydropyridines have been investigated for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . These compounds can protect neurons from oxidative stress and excitotoxicity, which are key factors in the progression of these diseases. The neuroprotective properties of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one make it a promising candidate for further research in this area.
Antioxidant Activity
The antioxidant properties of 1,4-dihydropyridines have been explored in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases . The antioxidant activity of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one could be beneficial in preventing or mitigating conditions such as cardiovascular diseases, cancer, and neurodegenerative disorders.
Anti-inflammatory Properties
Inflammation is a common underlying factor in many diseases, including arthritis, cardiovascular diseases, and cancer. 1,4-Dihydropyridines have shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing inflammation . The anti-inflammatory properties of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one could be harnessed for therapeutic purposes in inflammatory diseases.
Antimicrobial Activity
Some studies have indicated that 1,4-dihydropyridines possess antimicrobial properties against a range of bacterial and fungal pathogens . The ability of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one to inhibit microbial growth makes it a potential candidate for the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant infections.
Mécanisme D'action
Target of Action
It’s worth noting that 1,4-dihydropyridines (1,4-dhps), a class of compounds to which this molecule belongs, are well known as ca2+ channel blockers . They have emerged as one of the most important classes of drugs for the treatment of cardiovascular diseases .
Mode of Action
This could involve blocking the influx of calcium ions, thereby affecting muscle contraction and neurotransmitter release .
Biochemical Pathways
Given the potential role of 1,4-dhps as ca2+ channel blockers, this compound could impact pathways involving calcium signaling, muscle contraction, and neurotransmission .
Result of Action
As a potential Ca2+ channel blocker, it could potentially lead to reduced muscle contraction and neurotransmitter release .
Propriétés
IUPAC Name |
2,6-dimethyl-1-(4-methylphenyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-6-13(7-5-10)15-11(2)8-14(16)9-12(15)3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLWEWFKPMCRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)C=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-1-(p-tolyl)pyridin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,4-dimethylphenoxy)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B6481874.png)
![10-(4-chlorobenzenesulfonyl)-N-(3-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6481881.png)
![N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride](/img/structure/B6481887.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B6481903.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B6481907.png)
![N-(2,4-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B6481915.png)
![4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6481916.png)
![N-cyclopentyl-5-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B6481923.png)
![methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481928.png)
![methyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481935.png)
![methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481942.png)
![5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]pentanamide](/img/structure/B6481943.png)

